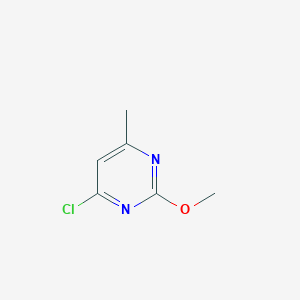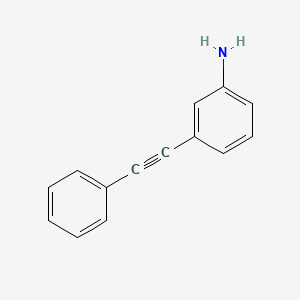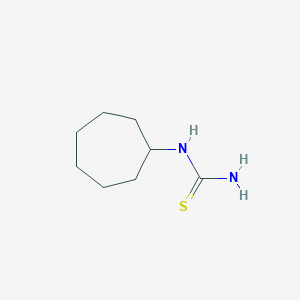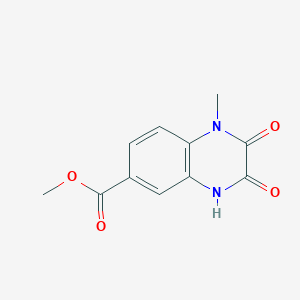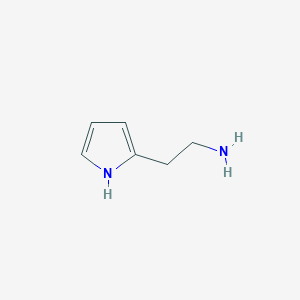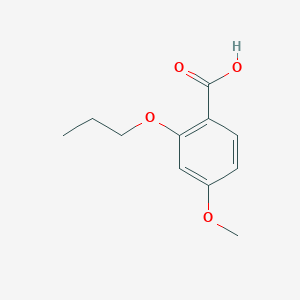
噌啉-3-甲醛
描述
Cinnoline-3-carbaldehyde is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds that have significant pharmacological and chemical importance. The structure of cinnoline-3-carbaldehyde consists of a cinnoline ring with an aldehyde group attached at the third position. This compound is known for its diverse applications in medicinal chemistry, organic synthesis, and material science.
科学研究应用
Cinnoline-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Medicine: Cinnoline derivatives have shown promise in the development of drugs for treating various diseases, including cancer and infectious diseases.
作用机制
Target of Action
Cinnoline-3-carbaldehyde, a derivative of the cinnoline nucleus, is a significant bicyclic heterocycle used as the structural subunit of many compounds with interesting pharmaceutical properties . .
Mode of Action
It’s known that cinnoline derivatives exhibit a broad spectrum of pharmacological activities . The interaction of Cinnoline-3-carbaldehyde with its targets likely involves the formation of covalent bonds, hydrogen bonds, or other types of interactions, leading to changes in the target’s function or structure. More research is needed to elucidate the specific interactions of Cinnoline-3-carbaldehyde with its targets.
Biochemical Pathways
Cinnoline and its derivatives are known to have a broad spectrum of bioactivity, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a drug-like molecule, such as cinnoline-3-carbaldehyde, are crucial for its potential to become a drug . These properties influence the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect.
Result of Action
Cinnoline derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities . These effects suggest that Cinnoline-3-carbaldehyde may have similar impacts at the molecular and cellular levels.
准备方法
Synthetic Routes and Reaction Conditions
Cinnoline-3-carbaldehyde can be synthesized through various methods. One common synthetic route involves the diazotization of a mixture of the E- and Z-isomers of 2-(2-aminophenyl)but-2-ene-1,4-diol, followed by spontaneous oxidation to form 4-(hydroxymethyl)cinnoline-3-carbaldehyde. Further oxidation of this intermediate yields cinnoline-3,4-dicarbaldehyde .
Industrial Production Methods
Industrial production methods for cinnoline-3-carbaldehyde typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions
Cinnoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Cinnoline-3-carboxylic acid.
Reduction: Cinnoline-3-methanol.
Substitution: Various substituted cinnoline derivatives depending on the electrophile used.
相似化合物的比较
Cinnoline-3-carbaldehyde can be compared with other similar compounds, such as quinoline-3-carbaldehyde and isoquinoline-3-carbaldehyde. While all these compounds share a similar core structure, cinnoline-3-carbaldehyde is unique due to the presence of two nitrogen atoms in the ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
List of Similar Compounds
- Quinoline-3-carbaldehyde
- Isoquinoline-3-carbaldehyde
- Pyridine-3-carbaldehyde
属性
IUPAC Name |
cinnoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-8-5-7-3-1-2-4-9(7)11-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZANHPQJIQFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591332 | |
| Record name | Cinnoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51073-57-5 | |
| Record name | Cinnoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 4-(hydroxymethyl)cinnoline-3-carbaldehyde described in the research?
A1: The research details a novel synthesis of 4-(hydroxymethyl)cinnoline-3-carbaldehyde. The process involves diazotizing a mixture of E- and Z-isomers of 2-(2-aminophenyl)but-2-ene-1,4-diol. This leads to the formation of the target compound through spontaneous oxidation of the intermediary 3,4-bis(hydroxymethyl)cinnoline []. This synthetic route highlights a unique pathway to obtain a specific cinnoline derivative with potential applications in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



